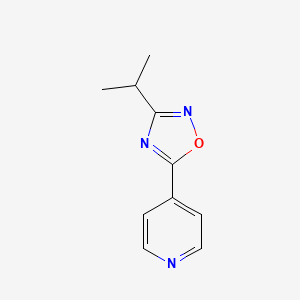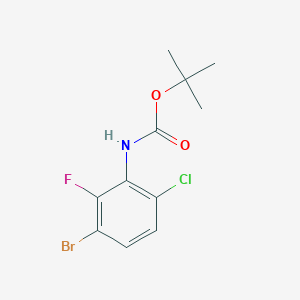![molecular formula C19H27N3O5 B2672473 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953225-53-1](/img/structure/B2672473.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C18H25N3O4 . It contains a benzodioxol group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves a palladium-catalyzed cross-coupling reaction . The yield of the reaction is around 64% .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the presence of any double bonds or aromatic systems .Chemical Reactions Analysis
The compound has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm . This suggests that it may interact with biological systems in a way that inhibits cell growth.Physical and Chemical Properties Analysis
The compound has a molecular weight of 347.4 g/mol . It has a topological polar surface area of 79.9 Ų, suggesting it may have good solubility in polar solvents . It has a rotatable bond count of 4, which could impact its conformational flexibility .Scientific Research Applications
Role in Orexin Receptor Mechanisms
Piccoli et al. (2012) investigated the effects of various orexin receptor (OX1R and OX2R) antagonists on compulsive food consumption, highlighting the role of orexin receptors in binge eating behaviors. This study suggests that compounds targeting orexin receptors could be explored for their therapeutic potential in eating disorders (Piccoli et al., 2012).
Subtype Selective σ-Receptor Ligands
Maier and Wünsch (2002) synthesized a series of spiropiperidines with significant affinity for σ1 and σ2 receptors, indicating the potential of similar compounds for developing selective ligands for these receptors (Maier & Wünsch, 2002).
Molecular Interaction with CB1 Cannabinoid Receptor
Shim et al. (2002) studied the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing a basis for understanding how similar compounds could interact with cannabinoid receptors and their implications in drug design (Shim et al., 2002).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This study showcases the potential of structurally complex compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Muscarinic M2-Receptor Affinity
Holzgrabe and Heller (2003) presented a synthetic route to compounds with affinity to the muscarinic M2 receptor, indicating the relevance of chemical synthesis in targeting specific receptors for potential therapeutic applications (Holzgrabe & Heller, 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-25-9-8-22-6-4-14(5-7-22)11-20-18(23)19(24)21-12-15-2-3-16-17(10-15)27-13-26-16/h2-3,10,14H,4-9,11-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTXTYRUFSEVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide](/img/structure/B2672393.png)
![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)
![3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2672395.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2672398.png)


![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2672403.png)

![(E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide](/img/structure/B2672405.png)

![N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2672410.png)
![6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2672411.png)

